Balanced Lipophilicity (XLogP = 2.5) Occupies an Intermediate Design Space Between the More Polar Piperazine (XLogP = 1.8) and More Lipophilic Diethylamino (XLogP = 2.8) Analogs
The target compound exhibits a computed XLogP of 2.5 [1][2], which is 0.7 log units higher than the N-methylpiperazine analog (CAS 887590-50-3, XLogP = 1.8) [3] and 0.3 log units lower than the diethylamino analog (CAS 887590-89-8, XLogP = 2.8) [4]. This intermediate lipophilicity is critical for kinase inhibitor leads: excessively polar compounds (XLogP < 2) often exhibit poor membrane permeability, while overly lipophilic compounds (XLogP > 3) increase the risk of promiscuous off-target binding and metabolic instability.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | Piperazine analog CAS 887590-50-3: XLogP = 1.8; Diethylamino analog CAS 887590-89-8: XLogP = 2.8 |
| Quantified Difference | ΔXLogP = +0.7 vs. piperazine; ΔXLogP = -0.3 vs. diethylamino |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) or equivalent method on delta-b.com |
Why This Matters
A compound with XLogP of 2.5 is positioned within the optimal lipophilicity range (2–3) for oral drug-like space, whereas the piperazine analog (1.8) risks limiting permeability and the diethylamino analog (2.8) approaches the upper boundary associated with increased toxicity risk.
- [1] PubChem Compound Summary for CID 53404443. Computed Properties: XLogP3-AA = 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53404443 View Source
- [2] CAS 887590-95-6 computed properties: XLogP = 2.5. Delta-B product page. https://www.delta-b.com/cas/288017.html View Source
- [3] CAS 887590-50-3 computed properties: XLogP = 1.8. Delta-B product page. https://www.delta-b.com/cas/291201.html View Source
- [4] CAS 887590-89-8 computed properties: XLogP = 2.8. Delta-B product page. https://www.delta-b.com/cas/287581.html View Source
